JNJ-1661010

Catalog No.
S531272
CAS No.
681136-29-8
M.F
C19H19N5OS
M. Wt
365.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
JNJ-1661010

CAS Number

681136-29-8

Product Name

JNJ-1661010

IUPAC Name

N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide

Molecular Formula

C19H19N5OS

Molecular Weight

365.5 g/mol

InChI

InChI=1S/C19H19N5OS/c25-18(20-16-9-5-2-6-10-16)23-11-13-24(14-12-23)19-21-17(22-26-19)15-7-3-1-4-8-15/h1-10H,11-14H2,(H,20,25)

InChI Key

BHBOSTKQCZEAJM-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC(=NS2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

solubility

Soluble in DMSO

Synonyms

4-(3-phenyl-(1,2,4)-thiadiazol-5-yl)piperazine-1-carboxylic acid phenylamide, JNJ-1661010

Canonical SMILES

C1CN(CCN1C2=NC(=NS2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

The exact mass of the compound 1-Piperazinecarboxamide, N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)- is 365.13103 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

JNJ-1661010, also known as Takeda-25, is a selective and reversible inhibitor of fatty acid amide hydrolase, an enzyme responsible for the degradation of endocannabinoids and other fatty acid amides. The compound is characterized by its high potency, with an inhibitory concentration (IC50) of approximately 12 nM against human fatty acid amide hydrolase. It is designed to penetrate the blood-brain barrier effectively, making it active in vivo, which is critical for its potential therapeutic applications in neurological disorders .

  • Endocannabinoids play a role in various physiological processes, including pain perception, mood regulation, and memory.

By inhibiting FAAH, JNJ-1661010 could potentially elevate endocannabinoid levels, leading to therapeutic effects similar to those of cannabis.

Research Findings on JNJ-1661010

While research into JNJ-1661010 is ongoing, some studies have explored its potential as a FAAH inhibitor:

  • A study published in the journal ACS Chemical Neuroscience found that JNJ-1661010 demonstrated potent FAAH inhibitory activity in vitro (in lab settings) and in vivo (in living organisms). The study also showed that JNJ-1661010 produced analgesic (pain-relieving) effects in mice.

The primary chemical reaction involving JNJ-1661010 is its interaction with fatty acid amide hydrolase. As a reversible inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of substrates such as anandamide and palmitoylethanolamide. This inhibition leads to increased levels of these endogenous cannabinoids in the brain, potentially enhancing their physiological effects . The compound's mechanism has been studied using liquid chromatography-electrospray ionization mass spectrometry, confirming its role as a mechanism-based substrate inhibitor .

JNJ-1661010 exhibits significant biological activity by modulating endocannabinoid signaling pathways. Its ability to inhibit fatty acid amide hydrolase leads to elevated levels of endocannabinoids, which are implicated in various physiological processes including pain modulation, appetite regulation, and mood stabilization. Preclinical studies have indicated that JNJ-1661010 may have neuroprotective effects and could be beneficial in treating conditions such as anxiety, depression, and chronic pain disorders due to its action on the endocannabinoid system .

The synthesis of JNJ-1661010 involves several key steps:

  • Starting Materials: The synthesis begins with appropriate precursors that can be modified through various organic reactions.
  • Chemical Modifications: A series of reactions including reductive amination and coupling reactions are employed to build the complex structure of JNJ-1661010.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

The detailed synthetic route has not been extensively documented in public literature but typically involves standard organic synthesis techniques.

JNJ-1661010 has potential applications in various therapeutic areas:

  • Neurological Disorders: Due to its ability to enhance endocannabinoid levels, it may be useful in treating conditions such as anxiety, depression, and neurodegenerative diseases.
  • Pain Management: The modulation of pain pathways through endocannabinoid signaling suggests potential use in chronic pain management.
  • Inflammatory Conditions: Given its role in regulating inflammation through endocannabinoids, it may have applications in treating inflammatory diseases .

Studies on JNJ-1661010 have focused on its interactions with fatty acid amide hydrolase and its selectivity against other enzymes and receptors. It has shown high selectivity with minimal off-target effects at concentrations up to 10 μM. This selectivity is crucial for reducing potential side effects associated with broader-spectrum inhibitors . Additionally, interaction studies have revealed that JNJ-1661010 does not significantly inhibit cytochrome P450 enzymes or hERG channels, indicating a favorable safety profile for further development .

Several compounds exhibit structural and functional similarities to JNJ-1661010. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberIC50 (nM)SelectivityKey Features
JNJ-42165279681136-29-870HighCovalent inhibitor of fatty acid amide hydrolase
JNJ-40355003Not available30ModerateIncreases levels of multiple fatty acid ethanolamides
URB597177251-63-460ModerateSelective inhibitor of fatty acid amide hydrolase
PF-38451629639-61-610HighPotent FAAH inhibitor with analgesic properties

JNJ-1661010 stands out due to its exceptional potency (IC50 = 12 nM) and favorable pharmacokinetic properties that allow for effective brain penetration. Its reversible inhibition mechanism also differentiates it from some covalent inhibitors like JNJ-42165279, which may have different safety and efficacy profiles due to their irreversible nature .

The synthesis of JNJ-1661010, a potent and selective fatty acid amide hydrolase inhibitor, involves a multi-step synthetic approach centered around the formation of key intermediates and strategic coupling reactions [1] [2]. The compound, with the chemical name N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide, represents a sophisticated pharmaceutical intermediate requiring precise synthetic methodologies to achieve optimal yields and purity [3] [4].

Key Intermediate: 3-Phenyl-5-Piperazino-1,2,4-Thiadiazole

The synthesis of JNJ-1661010 relies critically on the efficient preparation of 3-phenyl-5-piperazino-1,2,4-thiadiazole as the key intermediate [5] [6]. This intermediate, with the molecular formula C12H14N4S and molecular weight of 246.33 g/mol, serves as the structural foundation for the final pharmaceutical compound [5] [6].

The formation of thiadiazole rings can be achieved through various synthetic methodologies. Based on literature precedents for similar thiadiazole compounds, the synthesis typically involves the cyclization of appropriate precursors under controlled conditions [7] [8]. The 1,2,4-thiadiazole framework is particularly important due to its stability and unique electronic properties that make it suitable for pharmaceutical applications [7] [9].

The synthesis of 3-phenyl-5-piperazino-1,2,4-thiadiazole involves the construction of the thiadiazole ring system followed by the introduction of the piperazine moiety. Recent advances in thiadiazole synthesis have demonstrated that oxidative ring closure methodologies and multicomponent reactions can provide efficient access to these heterocyclic systems [7] [8]. The process typically requires careful control of reaction conditions, including temperature, solvent selection, and catalyst choice to achieve optimal yields.

Urea Formation via Phenyl Isocyanate Coupling

The final step in the synthesis of JNJ-1661010 involves the formation of a urea linkage through the coupling of the 3-phenyl-5-piperazino-1,2,4-thiadiazole intermediate with phenyl isocyanate [10] [11]. This reaction represents a critical transformation that determines both the yield and purity of the final pharmaceutical compound.

The urea formation reaction typically proceeds through the nucleophilic attack of the piperazine nitrogen on the electrophilic carbon of phenyl isocyanate [10] [11]. This reaction is generally conducted in the presence of a suitable base, such as triethylamine, at controlled temperatures to optimize reaction kinetics and minimize side reactions [11]. The reaction conditions must be carefully optimized to achieve high conversion rates while preventing decomposition of sensitive functional groups.

The mechanism of urea formation involves the initial formation of a carbamic acid intermediate, followed by rapid deprotonation to yield the final urea product [12] [13]. The reaction is typically irreversible under standard conditions, making it suitable for pharmaceutical synthesis where high yields and clean reactions are essential [10] [12].

Purification Methods and Yield Optimization

The purification of JNJ-1661010 requires sophisticated separation techniques to achieve the high purity standards demanded for pharmaceutical applications [14] [15]. Multiple purification strategies have been developed and optimized for compounds of this structural class, with particular emphasis on maintaining chemical integrity while removing impurities and by-products.

High-Performance Liquid Chromatography serves as the primary purification method for JNJ-1661010, offering exceptional resolution and precise separation capabilities [16] [15]. The HPLC purification process typically employs reverse-phase chromatography with carefully optimized mobile phase compositions to achieve baseline separation of the target compound from structurally related impurities [15]. The selection of appropriate detection wavelengths is crucial, as the compound exhibits specific UV absorption characteristics that enable selective monitoring during the purification process [15].

Preparative chromatography represents another essential purification approach, particularly suited for larger-scale production requirements [17] [18]. This methodology allows for the processing of substantial quantities of crude material while maintaining high resolution and recovery rates [17]. The implementation of preparative chromatography systems has enabled pharmaceutical manufacturers to bridge the gap between laboratory-scale synthesis and commercial production [18].

Column chromatography using silica gel stationary phases provides a cost-effective purification method, particularly during the early stages of the synthesis workflow [15]. The selection of appropriate solvent systems, typically involving gradients of increasing polarity, enables the efficient separation of JNJ-1661010 from reaction by-products and starting materials [15].

Crystallization and recrystallization techniques offer additional purification opportunities, particularly for achieving high-purity solid-state forms of JNJ-1661010 [4] [15]. Recrystallization from ethanol has been reported as an effective method for urea-containing compounds, providing both purification and control over solid-state properties [19]. The crystallization process must be carefully controlled to prevent polymorphic transitions that could affect the pharmaceutical properties of the final product.

Supercritical Fluid Chromatography has emerged as an innovative purification technique particularly well-suited for lipophilic compounds like JNJ-1661010 [14]. This technology offers significant advantages including faster analysis times, reduced solvent consumption, and improved separation of structurally similar compounds [14]. The use of supercritical carbon dioxide as the mobile phase provides an environmentally friendly alternative to traditional organic solvents while maintaining excellent separation performance.

Industrial Scale-Up Challenges

The transition from laboratory-scale synthesis to industrial production of JNJ-1661010 presents numerous technical and operational challenges that must be systematically addressed to ensure successful commercialization [20] [21]. Scale-up processes in pharmaceutical manufacturing involve complex considerations related to reaction kinetics, heat and mass transfer, equipment design, and regulatory compliance [20] [22].

Reaction kinetics represent a fundamental challenge during scale-up, as the relationship between reactant concentrations, temperature profiles, and mixing efficiency can change dramatically when transitioning from small-scale to large-scale production [23] [21]. The synthesis of JNJ-1661010 involves multiple reaction steps, each with specific kinetic requirements that must be maintained across different production scales [23]. Changes in reaction vessel geometry, agitation patterns, and heat transfer characteristics can significantly impact reaction rates and selectivity [21].

Heat transfer considerations become increasingly critical at industrial scales, where the surface area-to-volume ratio decreases substantially compared to laboratory reactors [20] [21]. The urea formation reaction between the thiadiazole intermediate and phenyl isocyanate is exothermic, requiring careful thermal management to prevent hot spots and maintain reaction selectivity [10]. Advanced reactor designs with improved heat exchange capabilities are often necessary to achieve consistent temperature control during large-scale production [21].

Mass transfer limitations can significantly impact the efficiency of pharmaceutical synthesis at industrial scales [23] [21]. The mixing patterns in large-scale reactors differ substantially from those in laboratory vessels, potentially affecting substrate availability and reaction homogeneity [21]. Computational fluid dynamics modeling has become an essential tool for predicting and optimizing mixing characteristics during scale-up processes [21].

Process control and monitoring systems must be significantly enhanced during industrial scale-up to ensure consistent product quality and regulatory compliance [20] [21]. The implementation of Process Analytical Technology enables real-time monitoring of critical process parameters, allowing for immediate adjustments to maintain optimal reaction conditions [20]. Advanced control systems with automated feedback mechanisms help maintain process stability and reduce batch-to-batch variability [21].

Quality consistency presents ongoing challenges during scale-up, as maintaining uniform product quality across larger production batches requires sophisticated quality management systems [20] [22]. The implementation of Quality by Design principles helps identify and control critical quality attributes throughout the manufacturing process [20]. Statistical process control methods enable the detection of process deviations before they impact product quality [20].

Regulatory compliance adds additional complexity to industrial scale-up processes, as pharmaceutical manufacturers must demonstrate equivalence between laboratory-scale and production-scale processes [20] [22]. Good Manufacturing Practice requirements necessitate extensive documentation, validation studies, and quality control procedures [20]. Early engagement with regulatory authorities helps ensure that scale-up strategies align with regulatory expectations and requirements [20].

Equipment design modifications often become necessary during scale-up to accommodate the specific requirements of JNJ-1661010 synthesis [21] [24]. Modular equipment designs offer flexibility in scaling production volumes while maintaining process consistency [21]. The selection of appropriate materials of construction, agitation systems, and process monitoring equipment requires careful consideration of the chemical properties and process requirements of the target compound [24].

Synthesis ParameterLaboratory ScalePilot ScaleIndustrial Scale
Reaction Volume1-10 L100-1,000 L5,000-20,000 L
Heat Transfer RateHigh (rapid equilibration)ModerateLimited (slower response)
Mixing EfficiencyExcellentGoodRequires optimization
Temperature ControlPrecise (±1°C)Good (±2°C)Challenging (±3-5°C)
Process MonitoringManual/SimpleSemi-automatedFully automated PAT
Quality ControlBatch testingIn-process monitoringContinuous monitoring

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

365.13103142 g/mol

Monoisotopic Mass

365.13103142 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

62521S57AU

Other CAS

681136-29-8

Wikipedia

JNJ-1661010

Dates

Last modified: 08-15-2023
1: Karbarz MJ, Luo L, Chang L, Tham CS, Palmer JA, Wilson SJ, Wennerholm ML, Brown SM, Scott BP, Apodaca RL, Keith JM, Wu J, Breitenbucher JG, Chaplan SR, Webb M. Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Anesth Analg. 2009 Jan;108(1):316-29. doi: 10.1213/ane.0b013e31818c7cbd. PubMed PMID: 19095868.

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